molecular formula C16H10O2 B1207805 Anthracene-9,10-dicarbaldehyde CAS No. 7044-91-9

Anthracene-9,10-dicarbaldehyde

Cat. No. B1207805
Key on ui cas rn: 7044-91-9
M. Wt: 234.25 g/mol
InChI Key: SBRUFOSORMQHES-UHFFFAOYSA-N
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Patent
US04258181

Procedure details

A solution of 2.38 g. (0.01 mole) of cis-9,10-dihydro-9,10-ethanoanthracene-11,12-diol [Newman et al., J. Am. Chem. Soc., 77, 3789 (1955)] in 50 ml. of glacial acetic acid was stirred magnetically at 30°-35° C. and treated portionwise with 8.9 g. (0.02 mole) of lead tetra-acetate or until a blue color persisted with starch-iodide test paper. The reaction mixture was stirred for two hours and the so-formed orange crystals were removed by filtration and recrystallized from methylene chloride giving 1.5 g. (65%) of orange needles, m.p. 245°-247° C.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
lead tetra-acetate
Quantity
0.02 mol
Type
reactant
Reaction Step Two
[Compound]
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C@H:13]3[CH:15]([OH:18])[CH:16]([OH:17])[C@H:6]([C:7]4[C:12]3=[CH:11][CH:10]=[CH:9][CH:8]=4)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>C(O)(=O)C>[CH:1]1[C:14]2[C:5](=[C:6]([CH:16]=[O:17])[C:7]3[C:12]([C:13]=2[CH:15]=[O:18])=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C1=CC=CC=2[C@H]3C4=CC=CC=C4[C@@H](C12)C(C3O)O
Step Two
Name
lead tetra-acetate
Quantity
0.02 mol
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Step Three
Name
starch iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated portionwise with 8.9 g
CUSTOM
Type
CUSTOM
Details
the so-formed orange crystals were removed by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methylene chloride giving 1.5 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1=CC=CC2=C(C3=CC=CC=C3C(=C12)C=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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